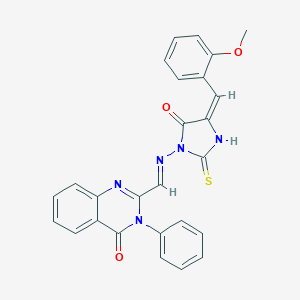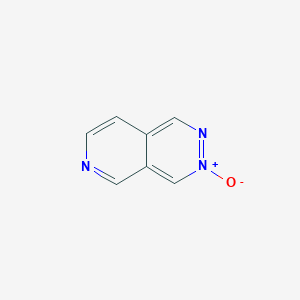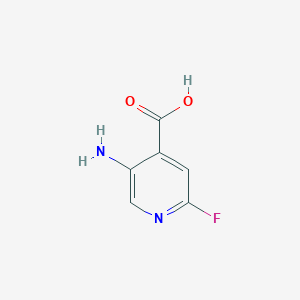![molecular formula C31H38N6O4 B064614 4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide CAS No. 190653-33-9](/img/structure/B64614.png)
4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a synthetic molecule that has been explored in the context of chemical and pharmacological research. It belongs to a class of compounds known for their potential interactions with biological targets, such as receptors in the brain. Its structural complexity allows for versatile interactions and functionalities.
Synthesis Analysis
The synthesis of compounds similar to 4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide often involves multi-step chemical reactions, starting from commercially available piperazines and employing techniques such as N-alkylation, amide bond formation, and radiolabeling for tracer applications in PET imaging (Kuhnast et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds features a piperazine backbone substituted with methoxyphenyl groups, which is crucial for their biological activity. Crystallography studies reveal that such compounds engage in hydrogen bonding and exhibit specific supramolecular organizations in their crystalline forms, which can affect their physical properties and solubility (Ntirampebura et al., 2008).
Chemical Reactions and Properties
The chemical reactions of these compounds can include interactions with biological targets, such as receptors in the brain, indicative of their potential as pharmacological agents. Their chemical properties, such as reactivity and stability, are influenced by the presence of the piperazine and methoxyphenyl groups, allowing for further chemical modifications to enhance selectivity and potency (Banala et al., 2011).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are essential for the compound's application in drug formulation and delivery. Studies on similar compounds have shown that modifications in the molecular structure can significantly influence these properties, affecting their pharmacokinetic and pharmacodynamic profiles (Wells et al., 2012).
科学的研究の応用
Therapeutic Potential in Neuropsychiatric Disorders
Research has elucidated the compound's relevance in targeting D2-like receptors, which are critical in the pharmacotherapy of neuropsychiatric disorders. Arylcycloalkylamines, including phenyl piperidines and piperazines, constitute essential pharmacophoric groups in antipsychotic agents. The arylalkyl substituents in compounds like 4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide have been shown to enhance the potency and selectivity of binding affinity at D2-like receptors, suggesting potential applications in treating conditions like schizophrenia, Parkinson's disease, depression, and anxiety (D. Sikazwe et al., 2009).
Role in DNA Interaction
The compound's structural features, particularly its piperazine rings, have also been explored for their interaction with DNA. For instance, Hoechst 33258 and its analogues, which share structural similarities with the compound , bind strongly to the minor groove of double-stranded B-DNA, demonstrating specificity for AT-rich sequences. This interaction underlines the potential of piperazine derivatives in the development of fluorescent DNA stains and radioprotectors, offering insights into rational drug design based on DNA sequence recognition and binding (U. Issar & R. Kakkar, 2013).
Antimycobacterial Activity
The compound's framework has been implicated in studies focusing on antimycobacterial activity, with piperazine and its analogues serving as vital building blocks in potent molecules against Mycobacterium tuberculosis. These compounds have shown efficacy against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. The detailed exploration of piperazine-based anti-TB molecules underscores their potential in addressing the need for safer, selective, and cost-effective antimycobacterial agents (P. Girase et al., 2020).
特性
IUPAC Name |
4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N6O4/c1-23-12-13-24(32-30(38)36-18-14-34(15-19-36)26-8-4-6-10-28(26)40-2)22-25(23)33-31(39)37-20-16-35(17-21-37)27-9-5-7-11-29(27)41-3/h4-13,22H,14-21H2,1-3H3,(H,32,38)(H,33,39) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFZCUNXFFNDSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3OC)NC(=O)N4CCN(CC4)C5=CC=CC=C5OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

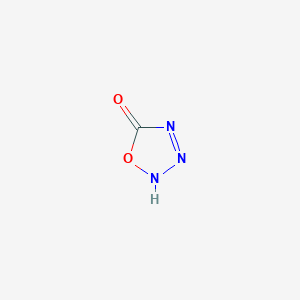
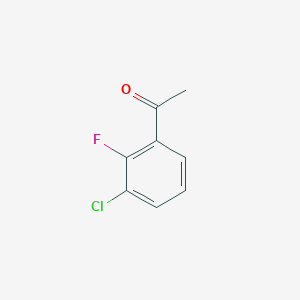
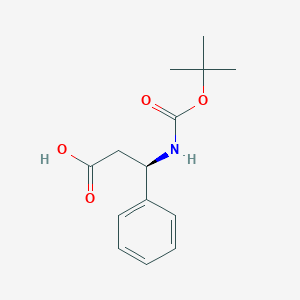
![(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B64542.png)
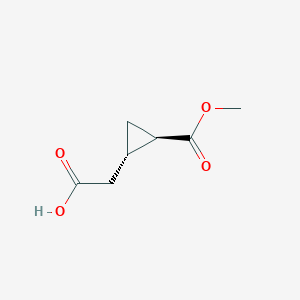
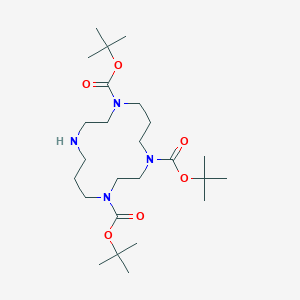
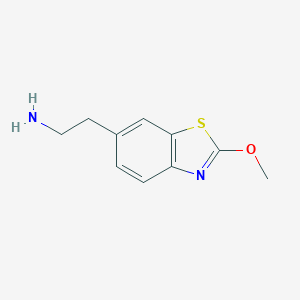
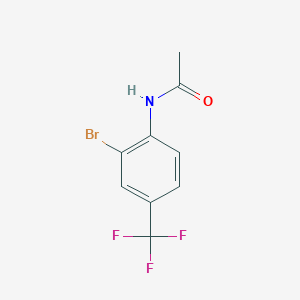
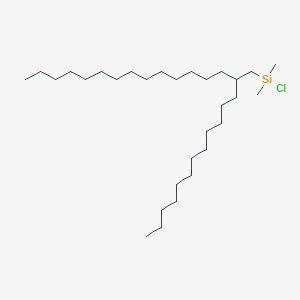
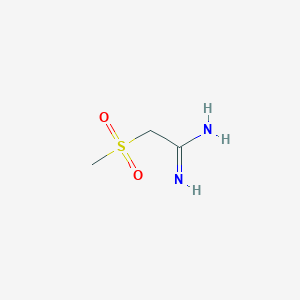
![2-[4-(Propan-2-yl)phenyl]oxirane](/img/structure/B64562.png)
